Home > Products > Screening Compounds P42301 > Trimetrexate glucuronate
Trimetrexate glucuronate - 82952-64-5

Trimetrexate glucuronate

Catalog Number: EVT-426207
CAS Number: 82952-64-5
Molecular Formula: C25H33N5O10
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimetrexate glucuronate is a nonclassical antifolate compound developed as an alternative antineoplastic agent for tumors, particularly sarcomas, that have developed resistance to methotrexate. [] It is a dihydrofolate reductase inhibitor. []

Future Directions
  • Combination Therapies: Further research could explore the efficacy of trimetrexate glucuronate in combination with other chemotherapeutic agents for enhanced anticancer activity. [, , , ]

Methotrexate

Compound Description: Methotrexate is an antineoplastic antimetabolite with immunosuppressant properties. It competitively inhibits dihydrofolate reductase (DHFR) [, ], an enzyme crucial for folate metabolism and DNA synthesis.

Relevance: Trimetrexate glucuronate was developed as a potential alternative to methotrexate for treating tumors, particularly sarcomas, that had developed resistance to methotrexate []. Both compounds are dihydrofolate reductase inhibitors, but trimetrexate glucuronate belongs to the non-classical folate antagonist category [].

Leucovorin

Relevance: Leucovorin is used in conjunction with trimetrexate glucuronate to mitigate its toxicity. For instance, a study investigating trimetrexate glucuronate's effect on Kaposi's sarcoma in an AIDS patient utilized leucovorin rescue during treatment []. Similar combined use is seen in studies assessing trimetrexate glucuronate's pharmacokinetics [], its efficacy against non-small cell lung cancer [], and its use in treating Pneumocystis carinii pneumonia [].

Trimethoprim

Relevance: Trimethoprim, specifically when combined with sulfamethoxazole (TMP/SMX), serves as a primary treatment option for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate is considered a salvage therapy for PCP in cases where patients are intolerant or unresponsive to TMP/SMX.

Sulfamethoxazole

Relevance: Similar to trimethoprim, sulfamethoxazole, in combination with trimethoprim (TMP/SMX), constitutes a primary treatment for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate's role in treating PCP is typically reserved for patients who fail to respond to or cannot tolerate TMP/SMX therapy.

Dapsone

Relevance: A study investigated the pharmacokinetic interaction between trimetrexate and dapsone in AIDS patients with Pneumocystis carinii pneumonia []. The research aimed to determine if co-administration of these drugs led to any significant alterations in their pharmacokinetic profiles.

Monoacetyldapsone

Relevance: Alongside dapsone, monoacetyldapsone was analyzed in a pharmacokinetic study involving trimetrexate []. The study examined the pharmacokinetic profiles of both dapsone and its metabolite when co-administered with trimetrexate in patients with Pneumocystis carinii pneumonia.

5-Fluorouracil (5-FU)

Relevance: Research explored using low-dose trimetrexate glucuronate alongside protracted 5-fluorouracil infusion for advanced pancreatic cancer treatment []. This combination aimed to enhance treatment efficacy while potentially mitigating side effects.

2,4-diamino-5-methyl-6-quinazolinecarboxylic acid

Compound Description: This compound is a metabolite of trimetrexate identified in rat urine. It's formed through N-dealkylation and oxidation of the parent drug [].

4'-O-desmethyl trimetrexate glucuronide

Compound Description: This metabolite, found in rat urine, is a glucuronide conjugate of 4'-O-desmethyl trimetrexate, indicating phase II metabolism of the drug [].

Trimetrexate-4'-O-desmethyl sulfate

Compound Description: Identified in rat urine, this metabolite suggests the formation of a sulfate conjugate with 4'-O-desmethyl trimetrexate [].

Pentostatin

Relevance: While structurally dissimilar to trimetrexate glucuronate, pentostatin was included in a study investigating proliferative bone lesions in rats []. This research highlighted the potential of certain anticancer compounds, despite different mechanisms of action, to induce similar bone marrow injury and subsequent bone formation.

CI-980

Relevance: CI-980, although structurally different from trimetrexate glucuronate, was part of a study examining its effects on bone marrow and bone formation in rats []. Like pentostatin, its inclusion underscores that diverse anticancer agents can lead to comparable bone-related side effects despite having distinct mechanisms of action.

Overview

Trimetrexate glucuronate is a synthetic derivative of trimetrexate, which is classified as a non-classical folate antagonist. It is primarily recognized for its role as an inhibitor of the enzyme dihydrofolate reductase. This compound is structurally related to methotrexate and has been utilized in clinical settings, particularly for treating opportunistic infections in immunocompromised patients and certain malignancies. Trimetrexate glucuronate was approved by the United States Food and Drug Administration in 1993 but has since seen limited use due to safety concerns and the availability of alternative treatments.

Source and Classification

Trimetrexate glucuronate is derived from trimetrexate, a quinazoline derivative. It belongs to the class of synthetic organic compounds and functions as a dihydrofolate reductase inhibitor. The compound's classification can be summarized as follows:

  • Chemical Class: Synthetic organic
  • Mechanism of Action: Dihydrofolate reductase inhibition
  • Therapeutic Uses: Treatment of Pneumocystis carinii pneumonia and certain cancers
Synthesis Analysis

The synthesis of trimetrexate glucuronate involves several chemical processes. The primary method for synthesizing this compound includes:

  1. Starting Materials: The synthesis begins with a quinazoline derivative.
  2. Chemical Modifications: Key reactions involve oxidative O-demethylation followed by conjugation with glucuronic acid to form the glucuronate salt.
  3. Crystallization: The final product can be isolated through crystallization techniques to obtain a pure crystalline form of trimetrexate glucuronate .
Molecular Structure Analysis

The molecular structure of trimetrexate glucuronate can be described by its chemical formula and key structural features:

  • Chemical Formula: C25_{25}H33_{33}N5_5O10_{10}
  • Molar Mass: 549.57 g/mol
  • Structural Characteristics: The compound features a quinazoline backbone with multiple functional groups that contribute to its biological activity.

The three-dimensional structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Trimetrexate glucuronate undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Inhibition Reaction: It acts as a competitive inhibitor of dihydrofolate reductase, leading to decreased levels of tetrahydrofolate, which is essential for DNA synthesis.
  2. Metabolic Pathways: The compound is metabolized primarily through oxidative pathways, resulting in conjugation with glucuronic acid or sulfate .
  3. Elimination Reactions: Approximately 10% to 30% of the administered dose is excreted unchanged in urine, highlighting its renal clearance mechanism.
Mechanism of Action

The mechanism by which trimetrexate glucuronate exerts its effects involves several key processes:

  1. Inhibition of Dihydrofolate Reductase: By binding competitively to the active site of dihydrofolate reductase, trimetrexate glucuronate prevents the conversion of dihydrofolate to tetrahydrofolate.
  2. Disruption of Nucleotide Synthesis: This inhibition leads to reduced thymidylate biosynthesis, impairing DNA and RNA synthesis, ultimately resulting in cell death .
  3. Target Cells: The most affected cells are those that proliferate rapidly, such as cancer cells and cells in the bone marrow.
Physical and Chemical Properties Analysis

Trimetrexate glucuronate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in water, which facilitates its administration via injection.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.

Key physicochemical parameters include:

  • pH Stability Range: Typically stable within a pH range conducive for intravenous administration.
  • Half-Life: Approximately 11 to 20 hours, depending on individual patient factors .
Applications

Trimetrexate glucuronate has been utilized in various scientific and clinical applications:

  • Clinical Use in Infections: Primarily used in combination with leucovorin for treating Pneumocystis carinii pneumonia in patients with compromised immune systems.
  • Cancer Treatment Investigations: Explored as a treatment option for methotrexate-resistant tumors, including certain types of skin lymphoma and leiomyosarcoma .
  • Research Applications: Studied for its potential use in other therapeutic areas due to its unique mechanism of action against rapidly dividing cells.
Chemical and Pharmacological Profile of Trimetrexate Glucuronate

Structural Classification and Molecular Properties

Trimetrexate glucuronate is a semi-synthetic compound derived from trimetrexate, a lipophilic 2,4-diaminoquinazoline derivative classified as a non-classical folate antagonist. Chemically, it consists of trimetrexate (free base) ionically bound to D-glucuronic acid, forming a water-soluble salt essential for intravenous administration. The free base, trimetrexate, has a molecular formula of C₁₉H₂₃N₅O₃ and a molecular weight of 369.42 g/mol. Its structure features a quinazoline core substituted with a 5-methyl group and a 2,4-diamino motif, linked via a methylene bridge to a 3,4,5-trimethoxyaniline moiety. This configuration is critical for its biological activity as it facilitates membrane penetration and target binding [1] [3].

The glucuronate salt exhibits significantly enhanced aqueous solubility (>50 mg/mL) compared to the practically insoluble free base (<0.1 mg/mL). The empirical formula of trimetrexate glucuronate is C₂₅H₃₃N₅O₁₀, with a molecular weight of 563.56 g/mol. Key physicochemical properties include a partition coefficient (log P) of 1.63 for the free base, indicating moderate lipophilicity, and a pKa value of 8.0 (measured in 50% methanol/water). The compound's topological polar surface area (TPSA) is 117.54 Ų, contributing to its membrane interaction characteristics. X-ray crystallography confirms that the glucuronic acid moiety binds via carboxylate interaction with the protonated amine of trimetrexate, maintaining the planar quinazoline structure essential for dihydrofolate reductase (DHFR) inhibition [2] [3] [5].

Table 1: Molecular Properties of Trimetrexate and Trimetrexate Glucuronate

PropertyTrimetrexate (Free Base)Trimetrexate Glucuronate
Molecular FormulaC₁₉H₂₃N₅O₃C₂₅H₃₃N₅O₁₀
Molecular Weight (g/mol)369.42563.56
Aqueous Solubility<0.1 mg/mL>50 mg/mL
Partition Coefficient (logP)1.63Not determined
pKa8.0Not determined
Polar Surface Area (Ų)117.54Not determined

Synthesis Pathways and Chemical Modifications

The synthesis of trimetrexate glucuronate involves sequential chemical transformations:

  • Quinazoline Core Formation: The free base trimetrexate is synthesized via condensation reactions building the 2,4-diaminoquinazoline scaffold, followed by regioselective methylation at position 5 and electrophilic introduction of the chloromethyl group at position 6. Nucleophilic substitution with 3,4,5-trimethoxyaniline then yields trimetrexate [1].

  • Glucuronate Salt Formation: Trimetrexate is reacted with D-glucuronic acid under controlled pH conditions to form the mono-glucuronate salt. This process exploits the basicity of the aniline nitrogen (pKa ~8.0) and the acidity of glucuronic acid's carboxyl group (pKa ~3.2). The reaction typically occurs in polar aprotic solvents, yielding trimetrexate glucuronate as a crystalline pale greenish-yellow powder after lyophilization. Critical purification steps remove residual solvents and reaction byproducts to achieve pharmaceutical-grade material [2] [3].

The glucuronation represents a strategic chemical modification solely intended to improve solubility for parenteral formulations. Unlike metabolic glucuronidation (a Phase II conjugation), this chemical modification does not alter the pharmacophore's activity. The ionic bond dissociates readily in physiological fluids, releasing the active trimetrexate moiety. No further prodrug activation is required, distinguishing it from classical prodrug designs like valganciclovir. Analytical characterization via NMR, mass spectrometry, and HPLC confirms the structure and purity of the final compound [2] [8].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Absorption: When administered as the glucuronate salt intravenously, trimetrexate demonstrates rapid dissociation and bioavailability approaching 100%. Oral bioavailability of the free base is approximately 44%, with peak plasma concentrations (Cₘₐₓ) achieved within 0.5–4 hours. The glucuronate salt itself is not orally bioavailable due to degradation in the gastrointestinal tract [4] [6].

Distribution: Trimetrexate exhibits a volume of distribution of 20–30 L/m² in immunocompromised patients, indicating extensive tissue penetration. Its lipophilicity facilitates distribution into the respiratory tract, including sites of Pneumocystis jirovecii infection. However, central nervous system penetration is poor (<10% of plasma concentrations) due to efflux transporters. The compound demonstrates biphasic distribution kinetics with an initial rapid distribution phase (t½α = 0.5–2 hours) followed by slower tissue equilibration [1] [4].

Metabolism: Hepatic metabolism predominates, primarily via cytochrome P450 (CYP)-mediated pathways. The major metabolic route is oxidative O-demethylation catalyzed by CYP3A4, generating a catechol intermediate. Subsequent phase II conjugation forms sulfate and glucuronide metabolites (not to be confused with the preformed glucuronate salt). Notably, both O-desmethyl metabolites retain inhibitory activity against dihydrofolate reductase (DHFR), contributing to the pharmacological effect. In vitro studies indicate <30% of the administered dose is metabolized within 24 hours [1] [4] [6].

Excretion: Renal excretion eliminates 10–30% of unchanged drug within 24–48 hours post-dose. Total clearance ranges from 30–53 mL/min/m², influenced by patient factors such as hepatic function and concurrent medications. The terminal elimination half-life is 11–20 hours, reflecting both hepatic metabolism and renal excretion. Fecal excretion accounts for <15% of the dose, primarily as metabolites. The prolonged half-life necessitates leucovorin rescue for 72 hours post-dosing to protect host tissues [1] [4].

Table 2: Key Pharmacokinetic Parameters of Trimetrexate (following IV glucuronate administration)

ParameterValuePopulation
Bioavailability (IV)~100%Immunocompromised patients
Volume of Distribution20–30 L/m²AIDS patients with PCP
Plasma Half-life (t½)11–20 hoursMultiple clinical populations
Clearance30–53 mL/min/m²Cancer patients / AIDS patients
Renal Excretion10–30% (unchanged)Within 24–48 hours
Protein Binding>95%Concentration-dependent
Major Metabolic PathwayCYP3A4-mediated O-demethylationFollowed by glucuronidation/sulfation

Protein Binding Dynamics and Saturable Binding Characteristics

Trimetrexate exhibits high plasma protein binding (>95%), primarily to albumin, with minor binding to α₁-acid glycoprotein. Binding occurs predominantly via hydrophobic interactions and hydrogen bonding involving the quinazoline ring and methoxy groups. This extensive binding significantly restricts the fraction of unbound (pharmacologically active) drug to less than 5% under therapeutic concentrations [1] [4].

Crucially, binding displays concentration-dependent saturation at clinically relevant doses. As total plasma concentrations exceed 1000 ng/mL, the unbound fraction increases nonlinearly from approximately 2% to 8%. This occurs due to saturation of high-affinity binding sites, transitioning to lower-affinity sites with reduced binding capacity. This nonlinearity contributes to disproportionate increases in free drug concentrations with dose escalation, potentially amplifying toxicity risks without leucovorin protection [1] [4].

Protein binding significantly influences trimetrexate's volume of distribution and clearance. The restricted volume of distribution (20–30 L/m²) reflects extensive plasma protein confinement. Reduced albumin levels in malnourished or critically ill patients may increase the unbound fraction, necessitating dose adjustments. Furthermore, displacement interactions can occur with other highly protein-bound drugs (e.g., sulfonamides, NSAIDs), though clinical significance remains understudied. The binding equilibrium is rapid (reversible on a millisecond timescale), maintaining a consistent free drug fraction during distribution phases [1] [4].

Compound Names Mentioned:

  • Trimetrexate glucuronate
  • Trimetrexate
  • Dihydrofolate reductase (DHFR)
  • Leucovorin
  • Neutrexin®
  • CI-898
  • Glucuronic acid
  • Quinazoline

Properties

CAS Number

82952-64-5

Product Name

Trimetrexate glucuronate

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C25H33N5O10

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)

InChI Key

ZCJXQWYMBJYJNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Synonyms

NeuTrexin
NSC 352122
NSC-352122
trimetrexate glucuronate
trimetrexate glucuronic acid combination

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.